molecular formula C13H22INO B12062356 R(-)-Me5 hydriodide CAS No. 1173019-55-0

R(-)-Me5 hydriodide

Cat. No.: B12062356
CAS No.: 1173019-55-0
M. Wt: 335.22 g/mol
InChI Key: AQLAXCGHPBMFIJ-UHFFFAOYSA-N
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Description

R(-)-Me5 hydriodide, solid, is a chiral compound known for its unique stereochemistry and potential applications in various fields. The compound is characterized by its solid-state form and its ability to interact with other molecules in a stereospecific manner.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of R(-)-Me5 hydriodide typically involves the use of chiral precursors and specific reaction conditions to ensure the desired stereochemistry is achieved. Common synthetic routes include:

    Chiral Resolution: This method involves separating the enantiomers of a racemic mixture using chiral agents or chromatography techniques.

    Asymmetric Synthesis: Utilizing chiral catalysts or reagents to directly synthesize the desired enantiomer from achiral starting materials.

Industrial Production Methods

Industrial production of this compound often employs large-scale asymmetric synthesis due to its efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

R(-)-Me5 hydriodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the iodide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

R(-)-Me5 hydriodide has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a chiral probe.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.

    Industry: Utilized in the production of chiral catalysts and materials.

Mechanism of Action

The mechanism of action of R(-)-Me5 hydriodide involves its interaction with specific molecular targets, often through stereospecific binding. The compound can influence various biochemical pathways by modulating the activity of enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

R(-)-Me5 hydriodide can be compared with other chiral iodides and hydriodides:

    R(+)-Me5 hydriodide: The enantiomer of this compound, with opposite stereochemistry.

    S(-)-Me5 hydriodide: Another chiral iodide with different stereochemistry.

    Chiral Bromides and Chlorides: Similar compounds with bromine or chlorine instead of iodine, offering different reactivity and properties.

This compound is unique due to its specific stereochemistry and the resulting effects on its chemical and biological interactions. Its solid-state form also provides distinct advantages in terms of stability and handling.

Properties

CAS No.

1173019-55-0

Molecular Formula

C13H22INO

Molecular Weight

335.22 g/mol

IUPAC Name

1-(2,6-dimethylphenoxy)-3-methylbutan-2-amine;hydroiodide

InChI

InChI=1S/C13H21NO.HI/c1-9(2)12(14)8-15-13-10(3)6-5-7-11(13)4;/h5-7,9,12H,8,14H2,1-4H3;1H

InChI Key

AQLAXCGHPBMFIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(C(C)C)N.I

Origin of Product

United States

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